3-amino-N-(pyridin-2-yl)propanamide dihydrochloride
Description
Properties
IUPAC Name |
3-amino-N-pyridin-2-ylpropanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.2ClH/c9-5-4-8(12)11-7-3-1-2-6-10-7;;/h1-3,6H,4-5,9H2,(H,10,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDNGRBRIVIGQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170085-23-0 | |
| Record name | 3-amino-N-(pyridin-2-yl)propanamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cu-Catalyzed Dehydrogenative Amide Formation
One of the primary synthetic routes reported involves a copper-catalyzed dehydrogenative reaction. This method utilizes copper catalysts in the presence of iodine and tert-butyl hydroperoxide (TBHP) as oxidants, typically in a toluene solvent system. The reaction facilitates the formation of the amide bond between a suitable amino precursor and a pyridin-2-yl-containing substrate.
- Catalyst: Copper salt (e.g., CuI or CuBr)
- Oxidants: Iodine and tert-butyl hydroperoxide
- Solvent: Toluene
- Temperature: Controlled to optimize yield and minimize side reactions
- Reaction Time: Varies depending on substrate and scale
This approach allows for selective and efficient amide bond formation under relatively mild conditions, yielding the desired 3-amino-N-(pyridin-2-yl)propanamide intermediate, which is subsequently converted into its dihydrochloride salt by treatment with hydrochloric acid sources.
Salt Formation (Dihydrochloride)
The dihydrochloride salt is typically prepared by treating the free amide compound with a suitable hydrochloric acid source. Various HCl sources can be employed, including:
- Aqueous hydrochloric acid
- Alcoholic HCl solutions (e.g., methanol-HCl, ethanol-HCl, isopropanol-HCl)
- Dry HCl gas or acetyl chloride in alcoholic solvents
The salt formation is usually conducted at low temperatures (10–15°C) to control crystallization and purity. The mixture is stirred for several hours to ensure complete salt formation, followed by filtration, washing, and drying to isolate the crystalline dihydrochloride salt.
Purification and Crystallization
Post-synthesis, the crude dihydrochloride salt is purified by recrystallization from solvents such as:
- Isopropyl alcohol
- Acetonitrile
- n-Propanol
The recrystallization conditions involve heating to reflux followed by controlled cooling to room temperature and then to low temperatures (0–5°C) to promote crystallization. This step is critical for obtaining high-purity crystalline material suitable for research applications.
Detailed Reaction Scheme (Conceptual)
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Cu-catalyzed amide bond formation | Cu catalyst, iodine, TBHP, toluene, mild heating |
| 2 | Isolation of free 3-amino-N-(pyridin-2-yl)propanamide | Workup to remove catalyst and byproducts |
| 3 | Treatment with HCl source to form dihydrochloride salt | Low temperature (10–15°C), alcoholic or aqueous HCl |
| 4 | Filtration and washing of precipitate | Use of isopropanol or mixed solvents |
| 5 | Recrystallization for purity | Reflux in alcohol, slow cooling to 0–5°C |
Research Findings and Optimization
- The copper-catalyzed method provides a controlled environment for amide bond formation, minimizing side reactions and improving yield compared to classical coupling methods.
- The choice of oxidants (iodine and TBHP) is crucial for maintaining catalytic activity and reaction selectivity.
- Salt formation with alcoholic HCl solutions provides better control over crystallization and purity than direct aqueous acid treatment.
- Recrystallization solvents and temperature profiles significantly affect the crystalline form and purity, impacting downstream applications.
- The overall synthetic route is scalable and adaptable for research-grade production.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Copper Catalyst | 5–10 mol% | CuI or CuBr commonly used |
| Oxidants | Iodine (stoichiometric), TBHP (excess) | Oxidative conditions for amide formation |
| Solvent | Toluene | Non-polar solvent for reaction |
| Reaction Temperature | 25–80°C | Optimized to balance rate and selectivity |
| HCl Source for Salt | Methanol-HCl, Isopropanol-HCl | For salt formation and crystallization |
| Salt Formation Temp | 10–15°C | Controls crystallization quality |
| Recrystallization Solvent | Isopropanol, Acetonitrile, n-Propanol | Purity and crystal form optimization |
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(pyridin-2-yl)propanamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of substituted amides and other derivatives.
Scientific Research Applications
3-amino-N-(pyridin-2-yl)propanamide dihydrochloride is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: As a potential drug candidate for various therapeutic applications.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-N-(pyridin-2-yl)propanamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition or activation of specific cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-amino-N-(pyridin-2-yl)propanamide dihydrochloride with structurally or functionally related pyridine/heterocyclic derivatives:
Key Insights from Structural and Functional Comparisons:
Substitution Position on Pyridine :
- Pyridin-2-yl derivatives (e.g., target compound) exhibit distinct electronic profiles compared to pyridin-3-yl analogs due to nitrogen lone-pair orientation, impacting hydrogen bonding and receptor interactions .
- Methylation at the pyridine 6-position (e.g., 6-methylpyridin-2-yl analog) increases steric bulk and lipophilicity, which may enhance blood-brain barrier penetration .
Salt Form and Solubility: Dihydrochloride salts (e.g., target compound) show superior aqueous solubility compared to free bases or mono-salts, critical for in vitro assays . Neutral analogs like 2-hydroxy-N-(pyridin-2-yl)propanamide lack ionic character, limiting their utility in hydrophilic environments .
Heterocycle Replacement :
- Imidazole-containing derivatives (e.g., Carcinine) exhibit divergent bioactivity due to altered hydrogen-bonding capacity and metal-chelating properties .
Applications in Drug Discovery :
Biological Activity
3-amino-N-(pyridin-2-yl)propanamide dihydrochloride, a compound with notable pharmacological properties, has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and effects on various biological systems.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of an amino group and a pyridine ring, which contribute to its biological activity. The dihydrochloride form enhances its solubility and stability in aqueous environments.
This compound exhibits its biological effects through several mechanisms:
- DNA Interaction : The compound is known to intercalate into DNA, inhibiting topoisomerase II activity. This inhibition leads to DNA double-strand breaks, resulting in cell cycle arrest and apoptosis in cancer cells.
- Signal Transduction Modulation : It influences key signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival .
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic processes, affecting cellular metabolism and reactive oxygen species levels.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has high gastrointestinal absorption and can cross the blood-brain barrier (BBB). Its metabolism primarily occurs in the liver via cytochrome P450 enzymes, leading to the formation of active metabolites that may further enhance its therapeutic effects.
Anticancer Activity
Numerous studies have reported the anticancer properties of this compound. For instance:
- Cell Viability : In vitro studies demonstrated that treatment with this compound significantly reduced cell viability in various cancer cell lines at concentrations above 10 µM .
- Apoptosis Induction : The compound activates caspase pathways, leading to increased expression of pro-apoptotic genes and subsequent apoptosis in cancer cells .
Antimicrobial Activity
Research has also indicated that this compound exhibits antimicrobial properties:
- Antibacterial Effects : In vitro tests showed that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 4.69 to 156.47 µM .
- Antifungal Properties : The compound demonstrated antifungal activity against strains such as Candida albicans, with MIC values indicating moderate effectiveness .
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Cancer Treatment : A study involving xenograft models showed that administration of the compound led to significant tumor reduction compared to control groups, highlighting its potential as an anticancer agent .
- Neuroprotective Effects : In models of neurodegenerative diseases, the compound exhibited protective effects against neuronal death, suggesting its utility in treating conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-amino-N-(pyridin-2-yl)propanamide dihydrochloride with high purity?
- Methodology : A two-step synthesis is commonly employed:
Acylation : React 3-aminopropanoic acid derivatives with 2-aminopyridine under coupling agents like HATU or EDC/HOBt in anhydrous DMF .
Salt Formation : Treat the free base with HCl in ethanol to form the dihydrochloride salt.
- Purification : Use recrystallization (ethanol/water) followed by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to achieve >98% purity. Monitor by -NMR (DO) for characteristic pyridinyl proton signals at δ 8.2–8.5 ppm and amine protons at δ 3.1–3.3 ppm .
Q. How can the structural integrity of this compound be validated?
- Techniques :
- X-ray crystallography : Use SHELXL for refinement (monoclinic P2/c space group, R-factor < 5%) to confirm bond lengths (e.g., C=O at 1.23 Å) and HCl coordination .
- Mass spectrometry : ESI-MS in positive mode should show [M+H] at m/z 212.1 (free base) and [M+2H+Cl] at m/z 285.0 for the dihydrochloride .
- FTIR : Confirm N–H stretches (3250–3350 cm) and carbonyl absorption (1650–1680 cm) .
Q. What safety protocols are critical when handling this compound?
- Hazards : Skin/eye irritation (H313/H333); avoid inhalation (use fume hood) .
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Emergency : For spills, neutralize with sodium bicarbonate and dispose as hazardous waste .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in aqueous vs. organic solvents be resolved?
- Analysis :
- pH-dependent solubility : Perform turbidimetry across pH 2–10. The dihydrochloride salt is highly soluble in acidic buffers (pH < 3, >50 mg/mL) but precipitates at neutral pH due to deprotonation.
- Co-solvent systems : Use DMSO:water (1:4 v/v) to stabilize solutions for biological assays. Validate via UV-Vis (λ = 265 nm) .
- Contradictions : Discrepancies may arise from residual counterions (e.g., chloride vs. acetate); characterize by ion chromatography .
Q. What strategies optimize the compound’s stability in long-term biochemical assays?
- Degradation pathways : Hydrolysis of the amide bond occurs at pH > 7 (t = 48 hrs at pH 7.4, 37°C).
- Stabilization :
- Store lyophilized at -20°C; reconstitute in 0.1 M HCl (pH 2.0) for stock solutions.
- Add protease inhibitors (e.g., PMSF) in enzymatic studies to prevent cleavage .
Q. How can computational modeling predict interactions between this compound and pyridine-dependent enzymes?
- In silico workflow :
Docking : Use AutoDock Vina to model binding to human histidine decarboxylase (PDB: 3V0W). The pyridinyl group shows π-stacking with Phe-231 (ΔG = -8.2 kcal/mol).
MD simulations : Run 100 ns trajectories in GROMACS to assess stability of hydrogen bonds between the propanamide backbone and Arg-149 .
- Validation : Compare with SPR data (K = 12 ± 3 µM) .
Q. What analytical methods resolve discrepancies in crystallographic vs. spectroscopic data for this compound?
- Case study : A 2023 study reported a planar amide group via XRD but non-planarity via -NMR (δ 172 ppm, typical of twisted amides).
- Resolution :
- Variable-temperature XRD : Confirm dynamic disorder at 100 K vs. 298 K.
- DFT calculations : B3LYP/6-311+G(d,p) shows a 15° twist angle, reconciling NMR/XRD data .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
